molecular formula C23H28BrNO3 B389708 Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B389708
M. Wt: 446.4g/mol
InChI Key: DREGCMXRRNUOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a bromophenyl group, a quinoline core, and a sec-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by cyclization and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace the bromine atom with other substituents like alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the quinoline core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a bromophenyl group and a quinoline core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H28BrNO3

Molecular Weight

446.4g/mol

IUPAC Name

butan-2-yl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H28BrNO3/c1-6-13(2)28-22(27)19-14(3)25-17-11-23(4,5)12-18(26)21(17)20(19)15-9-7-8-10-16(15)24/h7-10,13,20,25H,6,11-12H2,1-5H3

InChI Key

DREGCMXRRNUOIK-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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